Boc-N-methyl-O-benzyl-L-serine DCHA salt

Peptide Synthesis Solid-Phase Peptide Synthesis Amino Acid Handling

Supply chain challenge: Obtaining fully protected N-methyl serine derivatives with orthogonal protection for Boc-SPPS is often hindered by incomplete side-chain protection or poor handling characteristics. Boc-N-methyl-O-benzyl-L-serine DCHA salt (CAS 137238-90-5) solves this with its N-methylated, O-benzylated L-serine scaffold, acid-labile Boc group, and crystalline DCHA salt form. - Orthogonal Boc (N-terminal) and Bzl (side-chain) protection enables selective deprotection during peptide assembly on Merrifield/MBHA resins. - DCHA salt form ensures accurate weighing and improved stability vs. free acid, minimizing side reactions. - Suitable for N-methyl scanning mutagenesis and cyclic peptide synthesis.

Molecular Formula C28H46N2O5
Molecular Weight 490.7 g/mol
CAS No. 137238-90-5
Cat. No. B1521795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-methyl-O-benzyl-L-serine DCHA salt
CAS137238-90-5
Molecular FormulaC28H46N2O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C16H23NO5.C12H23N/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,13H,10-11H2,1-4H3,(H,18,19);11-13H,1-10H2/t13-;/m0./s1
InChIKeyWMRJEKWXCAQSPJ-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-N-methyl-O-benzyl-L-serine DCHA Salt (CAS 137238-90-5): Protected Amino Acid Building Block for Peptide Synthesis


Boc-N-methyl-O-benzyl-L-serine dicyclohexylammonium (DCHA) salt is an N-methylated, O-benzylated L-serine derivative protected with an acid-labile tert-butoxycarbonyl (Boc) group . The compound exists as a crystalline DCHA salt with a molecular formula of C₂₈H₄₆N₂O₅ and a molecular weight of 490.69 g/mol . It is employed as a building block in the synthesis of peptides containing N-methyl serine residues, where the Boc group shields the secondary amine during chain elongation, the benzyl ether protects the side-chain hydroxyl, and the DCHA counterion confers improved handling characteristics .

Why Boc-N-methyl-O-benzyl-L-serine DCHA Salt Cannot Be Interchanged with Simpler N-Methyl Serine Derivatives


Direct substitution of this compound with N-methyl serine derivatives lacking orthogonal protection or with alternative counterions compromises synthetic outcomes. The absence of O-benzyl protection (e.g., Boc-N-methyl-L-serine, CAS 101772-29-6) leaves the hydroxyl group vulnerable to O-acylation and other side reactions during coupling . Use of Fmoc chemistry (e.g., Fmoc-N-methyl-O-benzyl-L-serine, CAS 84000-14-6) mandates different deprotection conditions that may be incompatible with existing Boc-based protocols . The free acid form (CAS 64263-84-9) lacks the crystalline stability and handling benefits conferred by the DCHA salt [1]. Each structural feature—N-methylation, O-benzylation, Boc protection, and DCHA salt formation—serves a specific functional purpose that is not replicated by in-class alternatives, necessitating precise compound selection based on the synthetic strategy employed [2].

Quantitative Differentiation of Boc-N-methyl-O-benzyl-L-serine DCHA Salt from Closest Analogs


DCHA Salt Form Confers Crystalline Solid-State Handling Advantages Over Free Acid

The DCHA salt of Boc-N-methyl-O-benzyl-L-serine is a crystalline solid, whereas the corresponding free acid (CAS 64263-84-9) is an amorphous material that is more difficult to weigh and transfer quantitatively [1]. The crystalline nature of DCHA salts generally enhances stability, simplifies storage, and improves reproducibility in automated synthesis platforms .

Peptide Synthesis Solid-Phase Peptide Synthesis Amino Acid Handling

N-Methylation Introduces Conformational Constraint and Protease Resistance Not Provided by Non-Methylated Serine

Incorporation of N-methyl amino acids into peptides enhances proteolytic stability. In a model G-protein-binding peptide, systematic N-methyl scanning mutagenesis generated variants with improved protease resistance while retaining binding affinity [1]. Nα-methylated amino acids constrain peptide conformation and are abundant in natural cyclic peptides due to their contribution to peptide stability [2]. Non-methylated serine lacks this conformational restriction and protease resistance [3].

Peptide Stability Protease Resistance N-Methyl Scanning Mutagenesis

O-Benzyl Protection Prevents Hydroxyl Side-Reactions During Coupling, Unavailable in O-Unprotected Analogs

The O-benzyl ether protection on serine prevents O-acylation and other side reactions during peptide coupling steps, a critical feature absent in O-unprotected N-methyl serine derivatives such as Boc-N-methyl-L-serine (CAS 101772-29-6) . The benzyl group is orthogonal to Boc chemistry, remaining stable under acidic Boc deprotection conditions and removed by hydrogenolysis or strong acid at the end of synthesis [1].

Peptide Synthesis Side-Chain Protection Coupling Efficiency

Boc Protection Enables Acid-Labile Deprotection Orthogonal to Base-Labile Fmoc Chemistry

The Boc group is removed under acidic conditions (e.g., TFA), which is orthogonal to the base-labile Fmoc group used in Fmoc-N-methyl-O-benzyl-L-serine (CAS 84000-14-6, MW 431.49) . This orthogonal deprotection profile allows the Boc-protected compound to be used in Boc-based solid-phase peptide synthesis (SPPS) protocols where Fmoc derivatives are incompatible . The choice between Boc and Fmoc dictates the entire synthetic strategy, including resin selection and final cleavage conditions.

Peptide Synthesis Strategy Orthogonal Protection Boc vs. Fmoc Chemistry

Bulk Molecular Weight and DCHA Content Differentiate from Free Acid and Alternative Salts for Stoichiometric Calculations

The DCHA salt has a molecular weight of 490.69 g/mol, compared to 309.36 g/mol for the free acid Boc-N-methyl-O-benzyl-L-serine (CAS 64263-84-9) . This 58.6% higher molecular weight must be accounted for when calculating molar equivalents in coupling reactions. Using the free acid molecular weight for the DCHA salt would result in a significant under-dosing of the N-methyl serine building block, leading to incomplete coupling and reduced synthetic yields.

Synthetic Planning Stoichiometry Molecular Weight

High-Value Application Scenarios for Boc-N-methyl-O-benzyl-L-serine DCHA Salt


Boc-Based Solid-Phase Peptide Synthesis of N-Methyl Serine-Containing Peptides

This compound is the building block of choice for incorporating N-methyl-O-benzyl-L-serine residues into peptides using Boc-SPPS protocols. The acid-labile Boc group is compatible with standard TFA deprotection cycles on Merrifield or MBHA resins, while the O-benzyl group remains intact until final HF or TFMSA cleavage [1]. The DCHA salt's crystalline form ensures accurate weighing for automated synthesis [2].

Synthesis of Protease-Resistant Peptide Therapeutics and Tool Compounds

Peptides containing N-methyl serine exhibit enhanced proteolytic stability relative to their non-methylated counterparts, a property exploited in the design of therapeutic peptides with extended in vivo half-life [1]. The Boc-N-methyl-O-benzyl-L-serine DCHA salt provides the fully protected N-methyl serine unit required for incorporating this stability-enhancing modification at specific positions via chemical synthesis [2].

Construction of Cyclic Peptides and Conformationally Constrained Scaffolds

N-Methylated amino acids are prevalent in natural cyclic peptides and are used synthetically to introduce conformational constraints that favor specific secondary structures [1]. The orthogonal Boc and benzyl protection of this compound allows stepwise assembly of linear precursors that can subsequently be cyclized and globally deprotected to yield constrained N-methyl serine-containing macrocycles [2].

N-Methyl Scanning Mutagenesis for Structure-Activity Relationship (SAR) Studies

Systematic replacement of native serine residues with N-methyl serine using this building block enables N-methyl scanning mutagenesis to map conformational requirements and identify positions tolerant of N-methylation without loss of biological function [1]. This approach has been successfully applied to G-protein ligands and other peptide systems to generate analogs with improved protease resistance and retained or enhanced affinity [2].

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